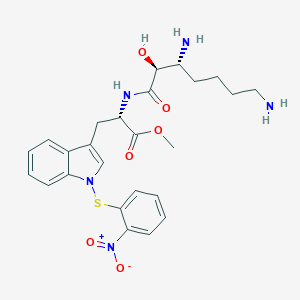
3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, commonly known as DTNM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical research. DTNM is a derivative of tryptophan, an essential amino acid, and is used as a tool to study protein-protein interactions.
Mecanismo De Acción
DTNM works by binding to the tryptophan residues on proteins. This binding induces a conformational change in the protein, which can be detected by changes in fluorescence. This allows researchers to monitor protein-protein interactions in real-time.
Efectos Bioquímicos Y Fisiológicos
DTNM has no known biochemical or physiological effects. It is a synthetic compound that is used solely as a research tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DTNM is its ability to monitor protein-protein interactions in real-time. This allows researchers to gain a better understanding of the mechanisms underlying these interactions. Additionally, DTNM is relatively easy to use and can be attached to a wide range of proteins.
One of the limitations of using DTNM is its cost. It is a relatively expensive compound, which can be a barrier for some researchers. Additionally, DTNM is not suitable for all types of proteins. It is most effective for studying the interactions of membrane proteins.
Direcciones Futuras
There are several potential future directions for the use of DTNM in scientific research. One area of interest is the development of new fluorescent probes that can be used to study protein-protein interactions. Additionally, researchers are exploring the use of DTNM in the study of other biological processes, such as enzyme activity and DNA-protein interactions. Finally, there is interest in developing new methods for attaching DTNM to proteins, which could make it more accessible to researchers.
Métodos De Síntesis
The synthesis of DTNM involves a multi-step process that begins with the protection of the amino and carboxyl groups of tryptophan. The protected tryptophan is then reacted with 2-nitrophenylsulfenyl chloride to form the 2-nitrophenylsulfenyl tryptophan derivative. This derivative is then reacted with 3,7-diamino-2-hydroxyheptanoic acid to form the final product, DTNM.
Aplicaciones Científicas De Investigación
DTNM has been used extensively in scientific research to study protein-protein interactions. It is a fluorescent probe that can be attached to proteins and used to monitor their interactions in real-time. This is particularly useful in studying the interactions of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature.
Propiedades
Número CAS |
138257-79-1 |
|---|---|
Nombre del producto |
3,7-Diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester |
Fórmula molecular |
C25H31N5O6S |
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S,3R)-3,7-diamino-2-hydroxyheptanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C25H31N5O6S/c1-36-25(33)19(28-24(32)23(31)18(27)9-6-7-13-26)14-16-15-29(20-10-3-2-8-17(16)20)37-22-12-5-4-11-21(22)30(34)35/h2-5,8,10-12,15,18-19,23,31H,6-7,9,13-14,26-27H2,1H3,(H,28,32)/t18-,19+,23+/m1/s1 |
Clave InChI |
MFFKDZWEEBNNMI-MSYCTHLASA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H]([C@@H](CCCCN)N)O |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(C(CCCCN)N)O |
SMILES canónico |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(C(CCCCN)N)O |
Sinónimos |
3,7-diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester 3,7-diamino-2-hydroxyheptanoic acid-2-(2-nitrophenylsulfenyl)tryptophan methyl ester dihydrochloride DHA-TrpNPS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



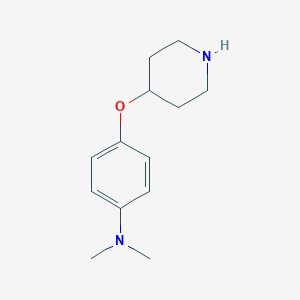
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)

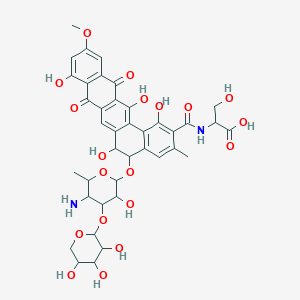
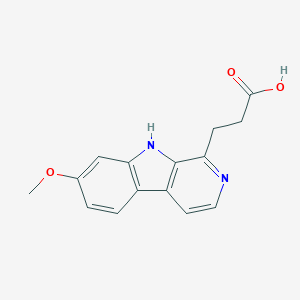

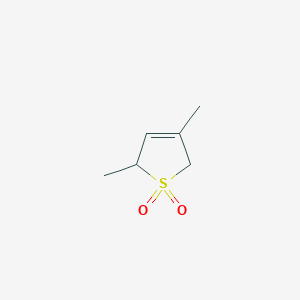
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)

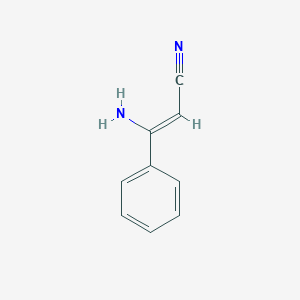
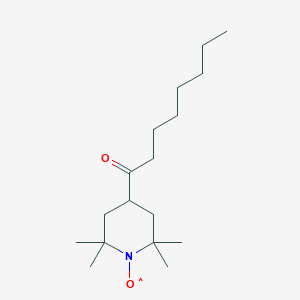

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)